
1-(3-Bromothiophen-2-yl)-3-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromothiophen-2-yl)-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound features a bromine-substituted thiophene ring and a phenylprop-2-en-1-one moiety, making it a unique and valuable molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromothiophen-2-yl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromothiophene-2-carbaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromothiophen-2-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated ketone to saturated ketones or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated ketones or alcohols.
Scientific Research Applications
1-(3-Bromothiophen-2-yl)-3-phenylprop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(3-Bromothiophen-2-yl)-3-phenylprop-2-en-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structure allows it to participate in multiple interactions with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
1-(3-Bromothiophen-2-yl)ethan-1-one: A related compound with a simpler structure, lacking the phenylprop-2-en-1-one moiety.
N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: Another derivative with a different functional group, synthesized via Suzuki cross-coupling reaction.
Uniqueness: 1-(3-Bromothiophen-2-yl)-3-phenylprop-2-en-1-one stands out due to its unique combination of a bromine-substituted thiophene ring and a chalcone structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H9BrOS |
|---|---|
Molecular Weight |
293.18 g/mol |
IUPAC Name |
1-(3-bromothiophen-2-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C13H9BrOS/c14-11-8-9-16-13(11)12(15)7-6-10-4-2-1-3-5-10/h1-9H |
InChI Key |
VJPLWZLTXXERIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-6-(2-thienyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14796861.png)
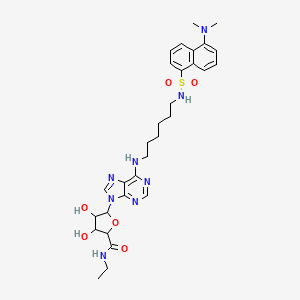
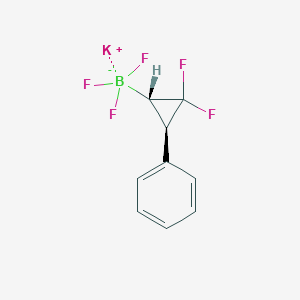
![9-chloro-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B14796885.png)

![(5S,9S,10S,13R,17S)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B14796894.png)
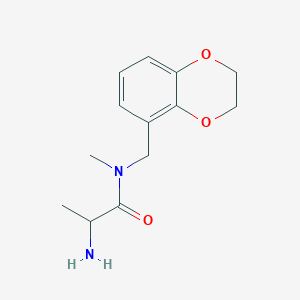
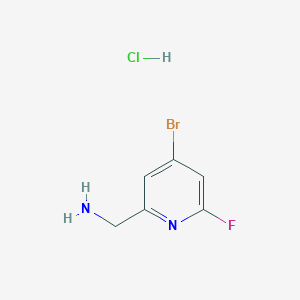
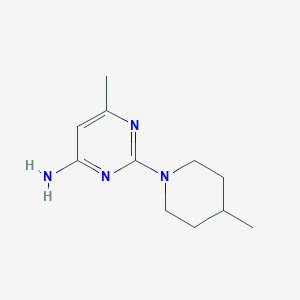
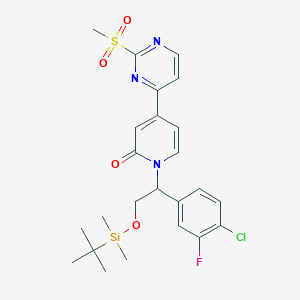
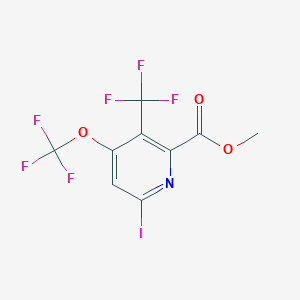
![3-Benzyl-6,6-difluoro-3-aza-bicyclo[3.1.0]hexane](/img/structure/B14796939.png)

![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14796943.png)
